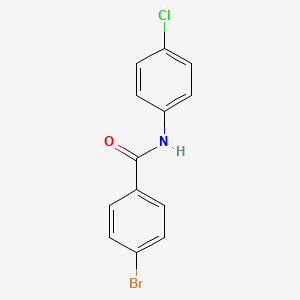

4-bromo-N-(4-chlorophenyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Organic Chemistry and Medicinal Science

Benzamide derivatives are fundamental building blocks in organic synthesis and are recognized for their presence in a multitude of pharmaceutical agents. researchgate.net The amide bond is a cornerstone of many biological processes, and its stability and capacity for hydrogen bonding make it a desirable feature in drug design. researchgate.net These compounds have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com The adaptability of the benzamide scaffold allows for the synthesis of vast libraries of compounds for screening against various therapeutic targets. researchgate.net

The following table provides a glimpse into the diverse applications of benzamide derivatives in medicinal chemistry:

| Therapeutic Area | Examples of Investigated Activities |

| Infectious Diseases | Antimicrobial, Antifungal researchgate.net |

| Oncology | Anticancer, Antitumor researchgate.netwalshmedicalmedia.com |

| Neurology | Anticonvulsant, Antidepressant researchgate.net |

| Pain Management | Analgesic researchgate.netwalshmedicalmedia.com |

| Inflammation | Anti-inflammatory researchgate.netwalshmedicalmedia.com |

| Metabolic Disorders | Antidiabetic researchgate.net |

| Cardiovascular Health | Antiarrhythmic researchgate.net |

Rationale for Investigating 4-Bromo-N-(4-chlorophenyl)benzamide

The specific compound, this compound, is of particular interest due to its dihalogenated structure. The presence of both a bromine and a chlorine atom on the phenyl rings is a key feature. Halogens can significantly influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its biological activity and pharmacokinetic profile.

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzoic acid with 4-chloroaniline (B138754). chemicalbook.com The study of its crystal structure provides valuable insights into the three-dimensional arrangement of the atoms and the intermolecular interactions that govern its solid-state properties. Research on similar structures, such as N-(4-chlorophenyl)benzamide, reveals that the dihedral angles between the phenyl rings and the central amide group are crucial conformational parameters. researchgate.netnih.gov For instance, in N-(4-chlorophenyl)benzamide, the amide group has a dihedral angle of 29.95 (9)° with the benzoyl ring, and the two aromatic rings are inclined at 60.76 (3)°. researchgate.netnih.gov

Overview of Current Research Landscape on Halogenated Benzamide Scaffolds

The investigation of halogenated organic compounds is a burgeoning field in medicinal chemistry. The introduction of halogen atoms into a molecular scaffold is a common strategy to modulate its biological activity. Research has shown that halogenation can lead to enhanced potency and selectivity for specific biological targets. nih.gov

For example, studies on N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives have explored the impact of replacing a chlorine atom with the more lipophilic bromine atom, with the objective of increasing the compound's lipophilic character. mdpi.com Similarly, research into halogen-substituted triazolethioacetamides as potential inhibitors of metallo-β-lactamases highlights the importance of halogens in the development of new therapeutic agents. nih.gov The current research landscape indicates a strong focus on understanding the structure-activity relationships of halogenated benzamides to design more effective and selective molecules for various therapeutic applications. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXLJFDQQXOMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N 4 Chlorophenyl Benzamide

Established Synthetic Routes and Reaction Pathways

The formation of the amide linkage in 4-bromo-N-(4-chlorophenyl)benzamide is a cornerstone of its synthesis, with several reliable methods being established in the chemical literature.

A common and traditional method for synthesizing N-aryl benzamides involves a two-step process. This route begins with the conversion of the carboxylic acid to a more reactive acyl halide, typically an acid chloride. In the context of the target molecule, 4-bromobenzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-bromobenzoyl chloride. nanobioletters.com

This intermediate is highly electrophilic and is not usually isolated. It is subsequently reacted directly with 4-chloroaniline (B138754). nanobioletters.com The reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the aniline (B41778) attacks the carbonyl carbon of the acid chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction towards completion. rsc.org

Table 1: Classical Two-Step Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Product |

|---|---|---|---|---|---|

| 1 (Acid Chloride Formation) | 4-Bromobenzoic Acid | Thionyl Chloride (SOCl₂) | DMF (catalyst) | None (refluxed) | 4-Bromobenzoyl Chloride |

| 2 (Amidation) | 4-Bromobenzoyl Chloride | 4-Chloroaniline | Pyridine or Triethylamine | Dichloromethane (CH₂Cl₂) or THF | This compound |

To circumvent the often harsh conditions of acid chloride formation, a variety of coupling reagents have been developed that enable the direct formation of an amide bond from a carboxylic acid and an amine in a single step. These reagents work by activating the carboxylic acid in situ to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Common coupling reagents used for such transformations include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Other advanced reagents have also proven effective. For instance, titanium tetrachloride (TiCl₄) has been used as a powerful water scavenger and Lewis acid to promote the amidation of 4-bromobenzoic acid with amines, resulting in excellent yields. researchgate.net

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. A notable green chemistry approach for the synthesis of this compound has been reported, achieving a 95% yield. chemicalbook.com This method utilizes benzotriazol-1-ol as a coupling additive and 4-methyl-morpholine as a base in a mixed solvent system of 1,2-dichloro-ethane and water at a mild temperature of 40°C. chemicalbook.com This procedure is highlighted for being both chemoselective and environmentally conscious. chemicalbook.com

Table 2: Comparison of Modern Amidation Methods

| Method | Coupling Reagent/Additive | Base | Solvent | Reported Yield |

|---|---|---|---|---|

| DCC Coupling | DCC / DMAP | - | Dichloromethane (DCM) | Moderate to Good mdpi.com |

| Titanium-Mediated | Titanium Tetrachloride (TiCl₄) | Pyridine | Pyridine | 93% researchgate.net |

| Green Chemistry Approach | Benzotriazol-1-ol | 4-Methyl-morpholine | 1,2-dichloro-ethane / Water | 95% chemicalbook.com |

Mechanistic Investigations of this compound Formation

The mechanism of amide bond formation depends on the synthetic route employed. In the classical acid chloride method, the mechanism is a straightforward nucleophilic acyl substitution. The lone pair of the nitrogen in 4-chloroaniline attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The added base then deprotonates this species to yield the final, neutral amide product.

When coupling reagents are used, the mechanism involves the in-situ activation of the carboxylic acid. Research into amidation reactions has provided insights into these pathways. For example, methods using triphenylphosphine (B44618) (PPh₃) in combination with an N-halogenated reagent proceed through phosphonium (B103445) salt intermediates. acs.org In this type of mechanism, PPh₃ and a reagent like N-chlorophthalimide can generate chloro- and imido-phosphonium salts. acs.org The carboxylate of 4-bromobenzoic acid displaces a group from the phosphonium salt to form a highly reactive acyloxyphosphonium salt. This activated species is then readily attacked by the nucleophilic 4-chloroaniline, leading to the formation of the amide bond and triphenylphosphine oxide as a byproduct. acs.org

Optimization of Synthesis Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters that are frequently adjusted include the choice of solvent, base, coupling agent, reaction temperature, and reaction time.

The green chemistry approach reported to produce a 95% yield is a clear example of successful optimization. chemicalbook.com The specific combination of benzotriazol-1-ol as an additive, 4-methyl-morpholine as the base, a mixed aqueous-organic solvent system, and a mild temperature of 40°C over 20 hours proved highly effective. chemicalbook.com Similarly, the use of titanium tetrachloride in pyridine at reflux also demonstrates an optimized procedure, affording a 93% yield for a similar amide. researchgate.net

The choice of base is crucial for neutralizing acidic byproducts and can influence reaction rates. Solvents are selected based on their ability to dissolve reactants and their compatibility with the reaction conditions. For instance, anhydrous solvents like THF or DCM are essential when using moisture-sensitive reagents like acid chlorides or DCC. rsc.orgmdpi.com Temperature control is also vital; many amidation reactions are initiated at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature to ensure completion. mdpi.com

Table 3: Effect of Synthesis Parameters on Yield

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Bromobenzoic acid, 4-Chloroaniline | TiCl₄, Pyridine, Reflux | 93% | researchgate.net |

| 4-Bromobenzoic acid, 4-Chloroaniline | Benzotriazol-1-ol, 4-methyl-morpholine, 1,2-dichloro-ethane/water, 40°C, 20h | 95% | chemicalbook.com |

| Pyrazine (B50134) carboxylic acid, 4-Bromo-3-methyl aniline | DCC, DMAP, DCM, 0°C to RT | Moderate to Good | mdpi.com |

Crystallographic Investigations and Supramolecular Architecture of 4 Bromo N 4 Chlorophenyl Benzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the crystal system, the dimensions of the unit cell, and the conformation of the molecule itself.

Elucidation of Unit Cell Parameters

The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. For context, the experimentally determined unit cell parameters for N-(4-chlorophenyl)benzamide and 4-bromo-N-phenylbenzamide are provided below. It is anticipated that the parameters for 4-bromo-N-(4-chlorophenyl)benzamide would be similar, with slight variations due to the presence of both bromine and chlorine substituents.

Table 1: Unit Cell Parameters of Analogous Benzamides

| Parameter | N-(4-chlorophenyl)benzamide researchgate.netnih.gov | 4-bromo-N-phenylbenzamide researchgate.net |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.3789 (1) | 5.3552 (2) |

| b (Å) | 7.8501 (2) | 7.6334 (2) |

| c (Å) | 13.6318 (4) | 13.9956 (5) |

| α (°) | 106.509 (2) | 105.757 (3) |

| β (°) | 98.380 (2) | 100.585 (3) |

| γ (°) | 90.631 (2) | 90.086 (2) |

| Volume (ų) | 545.15 (2) | 540.45 (3) |

| Z | 2 | 2 |

Molecular Conformation and Dihedral Angle Analysis

Furthermore, the central amide group is also twisted relative to the adjacent aromatic rings. researchgate.netresearchgate.net In 4-bromo-N-phenylbenzamide, the N-C=O plane is twisted by 30.2 (2)° and 29.2 (2)° with respect to the phenyl and 4-bromophenyl rings, respectively. researchgate.net A similar conformation is expected for this compound, where the molecule adopts a twisted conformation to minimize steric hindrance.

Analysis of Intermolecular Interactions

The supramolecular architecture of a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the packing of molecules in the crystal lattice.

Hydrogen Bonding Networks (N-H···O, C-H···π)

A predominant feature in the crystal packing of benzamides is the formation of hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to robust intermolecular connections.

N-H···O Hydrogen Bonds: In both N-(4-chlorophenyl)benzamide and 4-bromo-N-phenylbenzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains that extend along a specific crystallographic direction. researchgate.netnih.govresearchgate.net This type of interaction is a primary motif in the crystal engineering of amide-containing compounds.

π-π Stacking Interactions within Crystal Lattices

The presence of two aromatic rings in the molecular structure of this compound suggests the possibility of π-π stacking interactions. These interactions, which involve the overlay of aromatic rings, can contribute to the stability of the crystal packing. However, significant π-π stacking is not always observed in related structures. For instance, in some sulfonamide analogues, anti-parallel stacking of phenyl rings occurs, but the centroid-to-centroid distance of 4.213 Å is outside the typical range for effective π-π stacking. nih.gov The existence and significance of π-π stacking in this compound would depend on the specific molecular packing adopted, which is influenced by the stronger hydrogen bonding interactions.

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

For aromatic compounds containing halogens, like this compound, the Hirshfeld surface allows for a detailed examination of various interactions, including hydrogen bonds (N–H···O), halogen bonds (C–Br···O/N, C–Cl···O/N), and π-stacking interactions. The analysis extends to generating 2D fingerprint plots, which summarize the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

Below is a representative table of the quantitative contributions of various intermolecular contacts to the Hirshfeld surface, based on analyses of structurally similar compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~20-50% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~8-12% |

| Br···H/H···Br | ~10-15% |

| Cl···H/H···Cl | ~8-10% |

| N···H/H···N | ~5-10% |

Energy Framework Calculations for Supramolecular Stability

To further understand the stability of the supramolecular assembly, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its surrounding neighbors within a defined cluster, typically using quantum mechanical methods like Density Functional Theory (DFT) at a specified basis set (e.g., B3LYP/6-31G(d,p)). The total interaction energy is decomposed into four key components: electrostatic, polarization, dispersion, and repulsion.

The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the strongest interaction pathways within the crystal.

Electrostatic Energy (Eele): Arises from the interaction of the static charge distributions of the molecules.

Polarization Energy (Epol): Accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion Energy (Edis): A quantum mechanical effect resulting from instantaneous fluctuations in electron density. It is a major contributor to the stability of structures with significant van der Waals interactions.

Repulsion Energy (Erep): The short-range Pauli repulsion that prevents molecules from collapsing into each other.

The table below presents a hypothetical breakdown of interaction energies for a pair of molecules within the crystal lattice, illustrating the typical magnitudes of the different energy components as found in related structures.

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic (Eele) | -75 |

| Polarization (Epol) | -28 |

| Dispersion (Edis) | -270 |

| Repulsion (Erep) | 135 |

| Total Energy (Etot) | -238 |

Spectroscopic Characterization of 4 Bromo N 4 Chlorophenyl Benzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern ElucidationMass spectrometry would confirm the molecular weight of the compound (310.57 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) and other peaks corresponding to characteristic fragmentation patterns of the molecule, likely involving the cleavage of the amide bond and the loss of halogen atoms.

Without experimental data, any further discussion remains speculative. The generation of a detailed and accurate article as requested is contingent upon the future publication of these spectroscopic findings in scientific literature.

Advanced Computational Chemistry and Quantum Chemical Studies of 4 Bromo N 4 Chlorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries by finding the lowest energy conformation of a molecule. For 4-bromo-N-(4-chlorophenyl)benzamide, DFT calculations reveal a characteristically twisted structure. The molecule consists of two phenyl rings—one substituted with a bromine atom at the para position (the benzoyl ring) and the other with a chlorine atom at the para position (the aniline (B41778) ring)—linked by an amide (-CONH-) bridge.

Studies on closely related structures, such as N-(4-chlorophenyl)benzamide and 4-bromo-N-phenylbenzamide, provide insight into the expected geometry. nih.govresearchgate.net The central amide group is not coplanar with either of the aromatic rings. The dihedral angle between the benzoyl ring and the aniline ring is significant, typically around 60 degrees. researchgate.net Specifically, for N-(4-chlorophenyl)benzamide, this angle is reported to be 60.76°. researchgate.net In 4-bromo-N-phenylbenzamide, the dihedral angle between the two rings is 58.63°. nih.gov

The planarity of the amide bridge itself is also of interest. The central N-C=O plane is twisted relative to the adjoining phenyl rings. In 4-bromo-N-phenylbenzamide, the dihedral angles between this plane and the phenyl and 4-bromophenyl rings are 30.2° and 29.2°, respectively. nih.gov A similar deviation is observed in N-(4-chlorophenyl)benzamide, where the amide group forms a dihedral angle of 29.95° with the benzoyl ring. researchgate.net These non-planar arrangements are a result of steric hindrance and the optimization of electronic interactions within the molecule.

Table 1: Predicted Geometric Parameters for this compound based on related structures.

| Parameter | Predicted Value Range | Basis Structure(s) |

|---|---|---|

| Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | 58° - 61° | 4-bromo-N-phenylbenzamide, N-(4-chlorophenyl)benzamide nih.govresearchgate.net |

| Dihedral Angle (Amide Plane vs. Benzoyl Ring) | ~29° - 30° | 4-bromo-N-phenylbenzamide, N-(4-chlorophenyl)benzamide nih.govresearchgate.net |

| C=O Bond Length | ~1.23 Å | General benzanilides |

| C-N (amide) Bond Length | ~1.35 Å | General benzanilides |

| C-Br Bond Length | ~1.90 Å | General aromatic bromides |

| C-Cl Bond Length | ~1.74 Å | General aromatic chlorides |

Note: The table presents expected values based on crystallographic data of similar compounds. Actual DFT calculated values may vary slightly based on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO represents the ability of a molecule to donate an electron. In substituted benzanilides, the HOMO is typically a π-orbital distributed across the electron-rich parts of the molecule. For this compound, the HOMO is expected to be localized primarily on the N-(4-chlorophenyl)aniline moiety, which is generally the more electron-donating portion compared to the electron-withdrawing 4-bromobenzoyl group. The nitrogen lone pair and the π-system of the chloro-substituted ring contribute significantly to the HOMO. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater propensity for electron donation and susceptibility to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO represents the ability of a molecule to accept an electron. In this compound, the LUMO is anticipated to be a π*-orbital located predominantly on the 4-bromobenzoyl fragment. The electron-withdrawing nature of both the carbonyl group and the bromine atom lowers the energy of this orbital, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. nih.gov For molecules like this, the gap is expected to be in a range that indicates moderate reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound.

| Property | Description | Predicted Location/Value |

|---|---|---|

| HOMO | Electron-donating orbital | Primarily on the N-(4-chlorophenyl)aniline ring |

| LUMO | Electron-accepting orbital | Primarily on the 4-bromobenzoyl moiety |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | Relatively small, indicating potential for reactivity nih.gov |

Analysis of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MESP analysis is expected to show:

Negative Potential (Red/Yellow): These regions are rich in electrons and are prone to electrophilic attack. The most negative potential is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the chlorine and bromine atoms will also exhibit negative potential.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the amide group (N-H), making it a primary hydrogen bond donor.

Neutral Regions (Green): These areas, typically the carbon skeletons of the phenyl rings, have a relatively neutral potential.

The MESP surface visually confirms the information derived from FMO analysis, highlighting the carbonyl oxygen as the main center for electrophilic interaction and the amide proton as a key site for hydrogen bonding.

Reactivity Descriptors and Chemical Hardness/Softness Studies

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using DFT, providing quantitative measures of a molecule's stability and reactivity.

Chemical Potential (μ): Related to the escaping tendency of an electron, calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = μ² / (2η).

For this compound, these descriptors would provide a detailed profile of its reactivity. The presence of electronegative halogens and the carbonyl group suggests a significant electrophilicity index. The molecule would be classified as moderately hard, reflecting its stable, aromatic nature, yet possessing reactive sites.

Table 3: Global Reactivity Descriptors (Conceptual DFT).

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Molecular polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like NMR chemical shifts (δ). These theoretical calculations are valuable for confirming experimental structures and understanding the electronic environment of each nucleus.

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon atom.

¹H NMR: The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift (typically δ > 8.0 ppm) due to the deshielding effect of the adjacent carbonyl group and its involvement in potential hydrogen bonding. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with their exact shifts and splitting patterns determined by the electronic effects of the bromo and chloro substituents and their positions on the rings.

¹³C NMR: The carbonyl carbon (C=O) signal will be the most downfield, typically in the δ 160-170 ppm region. The aromatic carbons will resonate in the δ 120-140 ppm range. The carbons directly bonded to the electronegative bromine and chlorine atoms (ipso-carbons) will have their chemical shifts significantly influenced.

Theoretical calculations of these shifts, when compared to experimental data for related benzanilides, can provide strong validation for the computed molecular structure and electronic properties. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| ¹H (N-H) | > 8.0 | Deshielding by C=O, hydrogen bonding |

| ¹H (Aromatic) | 7.0 - 8.0 | Anisotropy of rings, substituent effects (Br, Cl) |

| ¹³C (C=O) | 160 - 170 | High deshielding due to electronegative oxygen |

| ¹³C (Aromatic) | 120 - 140 | Ring currents and substituent effects |

| ¹³C (C-Br) | ~125 | Halogen electronegativity and heavy atom effect |

| ¹³C (C-Cl) | ~130 | Halogen electronegativity |

Note: These are general predicted ranges. Precise values depend on the solvent and the specific computational method used.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of molecules over time. This technique models the atomic motions of a system, providing detailed insights into the flexibility, stability, and intermolecular interactions that govern the behavior of a compound like this compound. While specific MD simulation studies on this exact molecule are not extensively detailed in the available literature, the principles of the method and findings from related benzanilide (B160483) structures allow for a comprehensive understanding of how such simulations would be conducted and what they would likely reveal.

The core of an MD simulation is the iterative solving of Newton's equations of motion for a system of atoms and molecules. The potential energy of the system, and the forces acting on each atom, are calculated using a molecular mechanics force field. These force fields are collections of parameters that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions such as van der Waals forces and electrostatic interactions. For a molecule like this compound, a well-parameterized force field is crucial for accurately representing its dynamic behavior. The Automated Topology Builder (ATB) and Repository is a valuable resource for generating the necessary parameters for such simulations.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a three-dimensional structure of the molecule, likely obtained from X-ray crystallography or quantum chemical calculations, is placed in a simulation box. This box is then filled with a suitable solvent, often water, to mimic physiological or solution-phase conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals. This trajectory file contains the raw data for all subsequent analysis.

Analysis of the MD trajectory would provide a wealth of information about the conformational landscape of this compound. Key analyses would include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the simulation has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF calculations identify the regions of the molecule that are most flexible. For this compound, this would reveal the degree of rotational freedom around the amide bond and the phenyl rings.

Hydrogen Bonding Analysis: In a condensed phase, intermolecular hydrogen bonds play a critical role in stabilizing the system. MD simulations can identify the formation and breaking of hydrogen bonds between the amide group of this compound and surrounding solvent molecules or other solute molecules.

Free Energy Landscape: By projecting the conformational space onto one or more collective variables (such as key dihedral angles), a free energy landscape can be constructed. This landscape provides a visual representation of the most stable conformational states (energy minima) and the transition pathways between them.

By applying these analytical techniques, molecular dynamics simulations can provide a detailed and dynamic picture of the conformational preferences of this compound, complementing the static information obtained from experimental and other computational methods. This understanding is crucial for elucidating the structure-property relationships of this and related compounds.

Exploration of Biological Activities and Molecular Interaction Mechanisms of 4 Bromo N 4 Chlorophenyl Benzamide

Investigation of Enzyme Inhibition Mechanisms (e.g., Elastase)

While direct studies on the inhibition of elastase by 4-bromo-N-(4-chlorophenyl)benzamide are not extensively detailed in the available literature, the broader class of N-phenylbenzamide derivatives has been investigated for various enzyme inhibitory activities. For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov One of the most potent compounds in this series, bearing a 2-methyl-5-nitrophenyl substituent, demonstrated significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. nih.gov This suggests that the N-phenylbenzamide scaffold can be effectively modified to target specific enzyme active sites. The inhibitory mechanism likely involves interactions such as hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket. nih.gov

Molecular Docking Studies with Protein Targets

Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of this compound and its analogs with various protein targets. These computational studies help in predicting the binding affinity and orientation of the compound within the active site of a protein, providing insights into its potential inhibitory activity.

One area of significant interest is the interaction of benzamide (B126) derivatives with bromodomain-containing proteins (BCPs), which are key regulators of gene transcription and are implicated in diseases like cancer and inflammation. nih.gov Molecular docking studies have shown that compounds with a 4-chlorophenyl group can form hydrophobic interactions with the "WPF shelf" (Trp81, Pro82, and Phe83) of the bromodomain binding pocket. nih.gov

In the context of anticancer research, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed as fibroblast growth factor receptor-1 (FGFR1) inhibitors. nih.gov Molecular docking experiments revealed that a promising compound from this series forms six hydrogen bonds with the FGFR1 protein, indicating a strong binding affinity. nih.gov

Furthermore, in the development of antidiabetic agents, molecular docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase has been performed. nih.gov These studies confirmed that the synthesized compounds exhibit hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of these enzymes. nih.gov

The following table summarizes the key interactions observed in molecular docking studies of related benzamide derivatives:

| Compound Class | Protein Target | Key Interactions |

| N-(4-chlorophenyl) containing compounds | Bromodomains | Hydrophobic interactions with the "WPF shelf" (Trp81, Pro82, Phe83). nih.gov |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | Formation of six hydrogen bonds. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamide | α-Glucosidase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamide | α-Amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov |

Mechanistic Basis of Potential Antimicrobial Activity

The potential antimicrobial activity of this compound and related compounds is attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

The antibacterial mechanism of benzamide derivatives is often linked to their ability to disrupt bacterial cell wall synthesis, protein synthesis, or DNA replication. For instance, certain N-phenylbenzamide derivatives have shown good activity against Gram-positive bacteria. nih.gov The presence of halogen substituents, such as bromine and chlorine, can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

Studies on pyrazine (B50134) carboxamide derivatives have demonstrated their potential against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, in particular, showed significant antibacterial potency. mdpi.com While the exact molecular target was not fully elucidated, the findings suggest that these compounds could interfere with critical bacterial enzymes or cellular structures.

The antifungal activity of benzamide derivatives is also an area of active research. Salicylanilides, which share structural similarities with N-phenylbenzamides, have been tested against various fungal species, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. nih.gov The mechanism of action is thought to involve the disruption of the fungal cell membrane integrity or the inhibition of key enzymes necessary for fungal growth and survival.

Research on carbazole (B46965) derivatives has shown that they can effectively inhibit the growth of fungi such as Aspergillus flavus and Candida albicans. nih.gov The introduction of a fluorophenyl group was found to increase the antifungal potential. nih.gov This suggests that specific structural modifications can tune the antifungal activity of these compounds.

The following table provides a summary of the antimicrobial activity of related compounds:

| Compound Class | Target Organism(s) | Observed Effect |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Good activity. nih.gov |

| N-(4-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Good activity. nih.gov |

| Pyrazine carboxamide derivative (5d) | XDR Salmonella Typhi | Significant antibacterial potency (MIC 6.25 mg/mL). mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum, Sclerotinia sclerotiorum, etc. | Antifungal activity. nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivs. | Aspergillus flavus, Candida albicans | Significant growth inhibition. nih.gov |

Role as Bioactive Scaffold in Inhibitor Design

The this compound structure serves as a valuable bioactive scaffold for the design and synthesis of novel inhibitors targeting a range of biological molecules. The benzamide core provides a rigid framework that can be readily functionalized with different substituents to optimize binding affinity and selectivity for specific protein targets.

The versatility of this scaffold is demonstrated by its use in developing inhibitors for diverse targets such as:

Bromodomains: The N-phenylbenzamide moiety has been identified as a key structural element for interacting with the binding pockets of bromodomain-containing proteins. nih.gov

Fibroblast Growth Factor Receptor-1 (FGFR1): By modifying the benzamide scaffold, researchers have successfully designed potent and selective inhibitors of FGFR1 for potential use in cancer therapy. nih.gov

Hepatitis B Virus (HBV): A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown promising anti-HBV activity, potentially through a novel mechanism involving the upregulation of the antiviral protein APOBEC3G. nih.gov

The ability to systematically modify the aromatic rings and the amide linker allows for the fine-tuning of electronic and steric properties, which is crucial for achieving high potency and specificity in drug design.

Emerging Applications and Material Science Prospects of 4 Bromo N 4 Chlorophenyl Benzamide

Utilization as a Building Block in Complex Organic Synthesis

The presence of a bromine atom on the benzoyl moiety of 4-bromo-N-(4-chlorophenyl)benzamide makes it a valuable precursor in complex organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of a wide array of complex organic molecules.

One of the most significant applications of this compound is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. The bromine atom in this compound can be readily substituted with various aryl, heteroaryl, or alkyl groups through this method, allowing for the synthesis of a diverse range of biaryl and related structures. For instance, the coupling of this compound with different arylboronic acids in the presence of a suitable palladium catalyst and base can yield novel polyaromatic compounds with tailored electronic and photophysical properties.

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of new carbon-nitrogen bonds. The bromo-substituent of this compound can react with a wide variety of amines, including primary and secondary alkyl and aryl amines, under palladium catalysis. This reaction is instrumental in the synthesis of more complex aniline (B41778) derivatives and nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

A general synthesis for this compound itself involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline (B138754). A specific method utilizes 4-methyl-morpholine and benzotriazol-1-ol in 1,2-dichloroethane (B1671644) and water at 40°C for 20 hours, which is described as a green and chemoselective reaction. nanobioletters.com

Table 1: Key Data for this compound

| Property | Value |

| CAS Number | 21354-23-4 |

| Molecular Formula | C₁₃H₉BrClNO |

| Molecular Weight | 310.57 g/mol |

Potential in the Development of Specialty Chemicals

The versatile reactivity of this compound positions it as a key intermediate in the synthesis of various specialty chemicals. These are chemicals produced for specific, high-value applications, including pharmaceuticals, agrochemicals, and performance materials.

The benzamide (B126) functional group is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological activities. By using this compound as a starting material, medicinal chemists can synthesize novel derivatives with potential therapeutic applications. For example, the bromine atom can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions to modulate the compound's biological activity. Research into N-benzamide derivatives has shown their potential as anticonvulsant, analgesic, and antitumor agents. nanobioletters.com The synthesis of various N-substituted benzamides has been explored for their potential as bioactive molecules. nanobioletters.comnih.gov

Furthermore, the introduction of the this compound moiety into polymer chains can lead to the development of specialty polymers with unique properties. For instance, the incorporation of such halogenated aromatic units can enhance thermal stability, flame retardancy, and modify the optical and electronic properties of the resulting polymer. The synthesis of poly(amide-imide)s containing benzamide spacers has been shown to improve the electrochemical and electrochromic stability of the polymers. mdpi.com

Applications in Advanced Materials Science (e.g., Aggregation-Induced Emission, Mesoporous Materials)

The unique structural features of this compound and its derivatives make them promising candidates for applications in advanced materials science.

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While there is no direct report on the AIE properties of this compound itself, its structural similarity to other benzamide derivatives that exhibit AIE suggests its potential in this area. The restricted intramolecular rotation of the phenyl rings upon aggregation can block non-radiative decay pathways, leading to enhanced fluorescence emission. Further research into the photophysical properties of derivatives of this compound could unlock their potential as AIE-active materials.

Mesoporous Materials: Mesoporous materials, such as functionalized silica (B1680970), are characterized by their large surface area and ordered pore structure, making them ideal for applications in catalysis, separation, and drug delivery. The surface of these materials can be functionalized with organic molecules to impart specific properties. This compound, or more commonly its amine or silane (B1218182) derivatives, can be grafted onto the surface of mesoporous silica. The benzamide moiety can act as a binding site for specific molecules, while the bromo- and chloro-substituents can be further modified post-functionalization. The functionalization of mesoporous silica with various organic groups, including those containing amide functionalities, has been widely studied to enhance their performance in various applications. researchgate.netresearchgate.netumcs.pl

Ligand Design for Coordination Chemistry and Metal Complex Formation

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the ligand environment. By modifying the substituents on the phenyl rings of this compound, it is possible to tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity, photophysical properties, or magnetic behavior of the metal complex.

For instance, the formation of transition metal complexes with N-arylbenzamide ligands can lead to materials with interesting photoluminescent properties. nih.govfu-berlin.denih.govresearchgate.netrsc.org The specific electronic and steric environment provided by the 4-bromo and 4-chloro substituents could lead to the formation of complexes with unique luminescent or catalytic characteristics. While specific studies on metal complexes of this compound are not widely reported, the general principles of ligand design suggest its potential in this field.

Conclusion and Future Research Trajectories for 4 Bromo N 4 Chlorophenyl Benzamide

Summary of Key Findings and Contributions to Chemical Knowledge

4-Bromo-N-(4-chlorophenyl)benzamide is a halogenated benzamide (B126) derivative with the chemical formula C13H9BrClNO. chemicalbook.comchemicalbook.com Research has primarily focused on its synthesis, structural characterization, and exploration of its potential biological activities.

The synthesis of this compound has been achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline (B138754). chemicalbook.com Another documented method utilizes the coupling of 4-bromobenzoic acid and 4-chloroaniline in the presence of a coupling reagent like benzotriazol-1-ol and 4-methyl-morpholine in a green chemistry approach using water as a solvent. chemicalbook.com

Structurally, the molecule is characterized by two phenyl rings linked by an amide group. The dihedral angle between the phenyl and 4-bromophenyl rings in the related compound 4-bromo-N-phenylbenzamide is 58.63 (9)°. nih.gov In N-(4-chlorophenyl)benzamide, the benzoyl and aniline (B41778) rings form a dihedral angle of 60.76 (3)°. researchgate.net The crystal structure of these types of benzamides often reveals intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net

Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1) for potential application in treating non-small cell lung cancer. nih.gov This highlights the relevance of the core 4-bromobenzamide (B181206) scaffold in medicinal chemistry. Generally, benzamide derivatives are recognized for a wide range of bioactivities, including antitumor, antibacterial, and anti-inflammatory properties. nih.govnanobioletters.com

The following table provides a summary of key data for this compound:

| Property | Value |

| CAS Number | 21354-23-4 |

| Molecular Formula | C13H9BrClNO |

| Molecular Weight | 310.57 g/mol |

| Melting Point | 217-217.5 °C |

| Boiling Point | 332.0±27.0 °C (Predicted) |

Identification of Remaining Knowledge Gaps

Despite the foundational knowledge established for this compound, several significant knowledge gaps persist.

Limited Biological Activity Data: While the broader class of benzamides is known for diverse biological activities, specific and comprehensive in-vitro and in-vivo studies on this compound itself are not extensively reported in the available literature. Its specific targets and mechanism of action remain largely unexplored.

Lack of Comprehensive Spectroscopic and Physicochemical Characterization: While some basic properties are known, a comprehensive public database of its detailed spectroscopic data (e.g., advanced NMR, Raman, and detailed mass spectrometry fragmentation analysis) is not readily available.

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic SAR studies for this compound and its close analogs. Understanding how modifications to the bromine and chlorine substituents on the phenyl rings affect biological activity is crucial for rational drug design.

Polymorphism and Solid-State Chemistry: Detailed studies on the potential polymorphism of this compound are absent. Different polymorphic forms can significantly impact physicochemical properties like solubility and bioavailability, which are critical for any potential pharmaceutical application.

Metabolic Fate and Pharmacokinetic Profile: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound.

Proposed Future Research Directions and Methodological Enhancements

To address the identified knowledge gaps, the following future research directions are proposed:

Comprehensive Biological Screening: A broad-based biological screening of this compound against a diverse panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted to identify any significant bioactivity. This should be followed by target identification and mechanism of action studies for any promising results.

In-depth Spectroscopic and Crystallographic Analysis: A thorough characterization using advanced spectroscopic techniques such as 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction should be undertaken to provide a complete and unambiguous structural and electronic profile of the molecule. This would also facilitate the identification of any polymorphs.

Systematic Synthesis of Analogs and SAR Studies: A library of analogs should be synthesized by systematically varying the substituents on both phenyl rings. For example, replacing bromine and chlorine with other halogens (fluorine, iodine) or with electron-donating or electron-withdrawing groups would provide valuable data for establishing robust structure-activity relationships. The Suzuki coupling reaction could be a valuable tool for creating a diverse set of analogs. mdpi.com

Computational and In Silico Studies: Molecular docking studies, as demonstrated with related benzamide derivatives, can be employed to predict potential biological targets and binding modes. nih.gov Furthermore, in silico prediction of ADME-Tox properties would be a cost-effective initial step to assess the compound's drug-likeness.

By pursuing these research avenues, a more complete understanding of the chemical, physical, and biological properties of this compound can be achieved, potentially unlocking its utility in medicinal chemistry or materials science.

Q & A

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional reflux | Et₃N | DCM | 62 | |

| Microwave-assisted | Pd(OAc)₂ | THF | 85 | |

| Flow chemistry | None | MeCN | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.